4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C14H13N3S3 and its molecular weight is 319.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, thereby exhibiting antimicrobial, antifungal, and antiviral activities .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby exhibiting antibacterial activity .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
For instance, some thiazole derivatives have been found to induce cell death in cancer cells, thereby exhibiting antitumor or cytotoxic activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action, efficacy, and stability of thiazole derivatives .
Biological Activity
The compound 4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Structure and Properties
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core with a methylthiazole side group. Its molecular formula is C12H12N2S3, and it exhibits a significant molecular weight of approximately 284.47 g/mol.
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines.
Case Studies
- Microtubule Depolymerization : A related compound demonstrated an IC50 value of 9.0 nM against the MDA-MB-435 breast cancer cell line, indicating potent antiproliferative effects through microtubule depolymerization mechanisms . This suggests that similar mechanisms may be at play for the compound .
- Cytotoxicity Testing : The cytotoxic effects of thieno[2,3-d]pyrimidines were evaluated against several cancer cell lines including MCF-7 and MDA-MB-231. One study reported an IC50 value of 13.42 μg/mL for a similar thienopyrimidine derivative against MCF-7 cells . This highlights the potential effectiveness of these compounds in targeting breast cancer cells.
The mechanism by which thieno[2,3-d]pyrimidines exert their biological effects is primarily through the inhibition of critical cellular processes such as microtubule dynamics and signal transduction pathways. The presence of the thiazole moiety has been linked to enhanced biological activity due to its ability to interact favorably with biological targets.
Structure-Activity Relationship (SAR)
The SAR studies of thieno[2,3-d]pyrimidines reveal that modifications to the core structure can significantly influence biological activity:
- Thiazole Substitution : The incorporation of thiazole groups has been shown to enhance cytotoxicity and selectivity towards tumor cells .
- Methyl Group Positioning : Variations in methyl group positioning on the thiazole ring have been correlated with increased potency against specific cancer types .
Data Summary
The following table summarizes key findings related to the biological activity of thieno[2,3-d]pyrimidine derivatives:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-435 | 9.0 | Microtubule depolymerization |
Thienopyrimidine derivative | MCF-7 | 13.42 | Antiproliferative |
Thienopyrimidine derivative | MDA-MB-231 | 28.89 | Antiproliferative |
Properties
IUPAC Name |
12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S3/c1-8-17-9(5-18-8)6-19-13-12-10-3-2-4-11(10)20-14(12)16-7-15-13/h5,7H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRBJHXJBKWOQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC=NC3=C2C4=C(S3)CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.